molecular formula C15H20N2O2 B7528322 N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide

N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide

Cat. No. B7528322
M. Wt: 260.33 g/mol
InChI Key: LMVBZKHWMSCQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide (OPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPP is a small molecule that belongs to the class of piperidinyl-benzamides and has a molecular weight of 308.4 g/mol. It is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.

Mechanism of Action

The mechanism of action of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which can alter gene expression patterns and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has been shown to have anti-viral properties by inhibiting the replication of HIV-1.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide is its high potency, which allows for the use of lower concentrations in experiments. This can reduce the risk of side effects and increase the specificity of the compound. However, one of the limitations of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide. One area of research could be the development of new synthesis methods for N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide that are more efficient and cost-effective. Another area of research could be the investigation of the potential use of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide and to identify new targets for its use.

Synthesis Methods

The synthesis of N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide involves the reaction of 4-bromo-2-propanol with 3-amino-2-oxopiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product, N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide.

Scientific Research Applications

N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-(2-oxopiperidin-3-yl)-4-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)11-5-7-12(8-6-11)14(18)17-13-4-3-9-16-15(13)19/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVBZKHWMSCQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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